REACTION_CXSMILES
|
S(=O)(=O)(O)O.Cl.[C:7]1([CH3:15])[CH:12]=[CH:11][C:10]([NH:13]N)=[CH:9][CH:8]=1.[CH3:16][N:17]1[CH2:22][CH2:21][CH2:20][CH2:19][C:18]1=O>O1CCOCC1>[CH3:16][N:17]1[CH2:22][CH2:21][C:20]2[NH:13][C:10]3[CH:9]=[CH:8][C:7]([CH3:15])=[CH:12][C:11]=3[C:19]=2[CH2:18]1 |f:1.2|
|
Name
|
|
Quantity
|
2 mL
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
6 g
|
Type
|
reactant
|
Smiles
|
Cl.C1(=CC=C(C=C1)NN)C
|
Name
|
|
Quantity
|
60 mL
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
|
Name
|
|
Quantity
|
5.03 g
|
Type
|
reactant
|
Smiles
|
CN1C(CCCC1)=O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred for 5 min. at RT
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the mixture was heated at 80° C. for 2 h
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
After reaction completion
|
Type
|
CONCENTRATION
|
Details
|
was concentrated to approximately 20 mL under reduced pressure and basified to pH 10
|
Type
|
EXTRACTION
|
Details
|
The reaction mixture was extracted with EtOAc (3×300 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
a rotary evaporator
|
Reaction Time |
5 min |
Name
|
|
Type
|
product
|
Smiles
|
CN1CC2=C(NC=3C=CC(=CC23)C)CC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4 g | |
YIELD: PERCENTYIELD | 52% | |
YIELD: CALCULATEDPERCENTYIELD | 54% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |